molecular formula C6H11NO4 B15301584 Acetyl-D-homoserine

Acetyl-D-homoserine

Cat. No.: B15301584
M. Wt: 161.16 g/mol
InChI Key: HCBFOIPUKYKZJC-RXMQYKEDSA-N
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Description

Acetyl-D-homoserine is a derivative of homoserine, an amino acid that plays a crucial role in the biosynthesis of essential amino acids such as methionine and threonine

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl-D-homoserine can be synthesized through various biochemical pathways. One common method involves the acetylation of homoserine using acetyl-CoA as the acetyl donor. This reaction is typically catalyzed by enzymes such as O-acetyltransferase. The reaction conditions often include a buffered solution with a pH around 7.4, the presence of magnesium ions, and a controlled temperature to optimize enzyme activity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of genetically engineered microorganisms such as Escherichia coli. These microorganisms are modified to overexpress the necessary enzymes for the acetylation process. The fermentation process is optimized to maximize yield, often involving the use of inexpensive feedstocks like glycerol .

Chemical Reactions Analysis

Types of Reactions

Acetyl-D-homoserine undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by oxidizing agents, leading to the formation of corresponding oxo-compounds.

    Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: this compound can participate in substitution reactions where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halides and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo-compounds, while reduction can produce alcohols or amines .

Scientific Research Applications

Acetyl-D-homoserine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetyl-D-homoserine involves its role as an intermediate in metabolic pathways. It is converted into other compounds through enzymatic reactions, such as the formation of L-methionine from O-acetyl-L-homoserine using sulfhydrylase enzymes. These enzymes catalyze the transfer of sulfur groups, leading to the synthesis of essential amino acids .

Comparison with Similar Compounds

Similar Compounds

    O-acetyl-L-homoserine: An enantiomer of acetyl-D-homoserine, involved in similar metabolic pathways.

    Homoserine lactone: A derivative used in quorum sensing in bacteria.

    Methionine: An essential amino acid synthesized from homoserine derivatives.

Uniqueness

Its role as an intermediate in the biosynthesis of essential amino acids and its use in various industrial processes highlight its importance .

Properties

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

(2R)-2-acetamido-4-hydroxybutanoic acid

InChI

InChI=1S/C6H11NO4/c1-4(9)7-5(2-3-8)6(10)11/h5,8H,2-3H2,1H3,(H,7,9)(H,10,11)/t5-/m1/s1

InChI Key

HCBFOIPUKYKZJC-RXMQYKEDSA-N

Isomeric SMILES

CC(=O)N[C@H](CCO)C(=O)O

Canonical SMILES

CC(=O)NC(CCO)C(=O)O

Origin of Product

United States

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